molecular formula C12H16BrNO B6697760 N-[(2-bromo-3-methylphenyl)methyl]oxolan-3-amine

N-[(2-bromo-3-methylphenyl)methyl]oxolan-3-amine

Cat. No.: B6697760
M. Wt: 270.17 g/mol
InChI Key: VULYLWWGYKGKIL-UHFFFAOYSA-N
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Description

N-[(2-bromo-3-methylphenyl)methyl]oxolan-3-amine is an organic compound that features a brominated aromatic ring and an oxolane (tetrahydrofuran) ring

Properties

IUPAC Name

N-[(2-bromo-3-methylphenyl)methyl]oxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-9-3-2-4-10(12(9)13)7-14-11-5-6-15-8-11/h2-4,11,14H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULYLWWGYKGKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CNC2CCOC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromo-3-methylphenyl)methyl]oxolan-3-amine typically involves the following steps:

    Bromination: The starting material, 3-methylbenzylamine, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 2-position of the aromatic ring.

    Formation of Oxolane Ring: The brominated intermediate is then reacted with an appropriate oxolane precursor under conditions that promote the formation of the oxolane ring. This step may involve the use of a base and a solvent such as tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromo-3-methylphenyl)methyl]oxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-[(2-bromo-3-methylphenyl)methyl]oxolan-3-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Biological Studies: Researchers can use this compound to study the effects of brominated aromatic compounds on biological systems.

    Industrial Applications: It may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[(2-bromo-3-methylphenyl)methyl]oxolan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the oxolane ring play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-methylaniline: This compound shares the brominated aromatic ring but lacks the oxolane ring.

    (2-Bromo-3-methylphenyl)methanol: Similar structure but with a hydroxyl group instead of an amine group.

    2-Bromo-3-methylphenylacetic acid: Contains a carboxylic acid group instead of the oxolane ring.

Uniqueness

N-[(2-bromo-3-methylphenyl)methyl]oxolan-3-amine is unique due to the presence of both the brominated aromatic ring and the oxolane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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